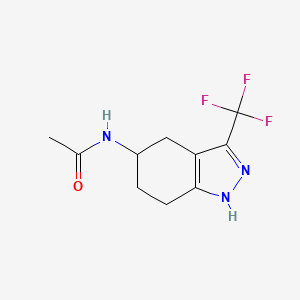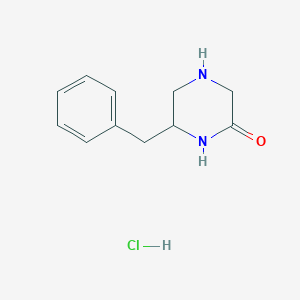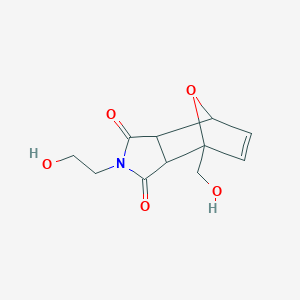![molecular formula C10H7ClF4O B12446431 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal](/img/structure/B12446431.png)
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a trifluoromethyl group, a chloro group, and a fluoro group attached to a benzene ring, along with a propanal side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-5-(trifluoromethyl)benzene.
Formylation: The benzene derivative undergoes formylation to introduce the aldehyde group. This can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The formylated product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired propanal derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve high-purity products.
化学反应分析
Types of Reactions
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison
- Structural Differences : While similar in having chloro, fluoro, and trifluoromethyl groups, the position and presence of additional functional groups (e.g., aldehyde vs. pyridine) differentiate these compounds.
- Chemical Properties : The presence of different functional groups influences their reactivity and potential applications.
- Applications : Each compound may have unique applications based on its specific chemical properties and interactions with biological targets.
属性
分子式 |
C10H7ClF4O |
|---|---|
分子量 |
254.61 g/mol |
IUPAC 名称 |
3-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H7ClF4O/c11-8-5-7(10(13,14)15)4-6(9(8)12)2-1-3-16/h3-5H,1-2H2 |
InChI 键 |
SBDIFGHHDKKVRI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CCC=O)F)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


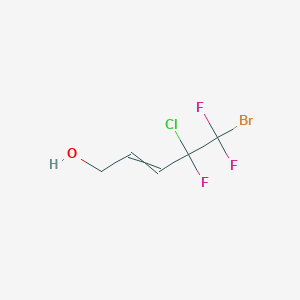
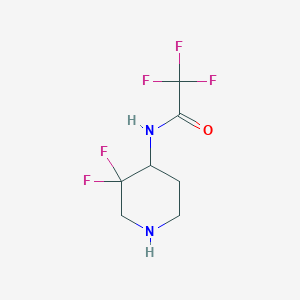
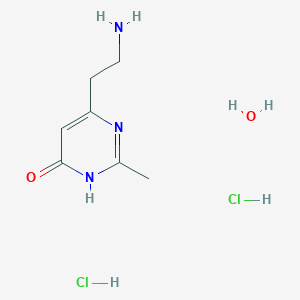


![1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine](/img/structure/B12446377.png)
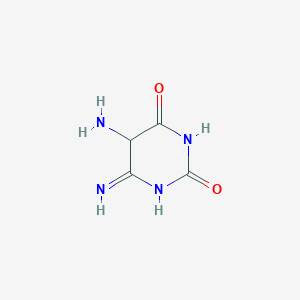
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)

![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
